molecular formula C8H5N5 B7880258 4-(1H-tetrazol-1-yl)benzonitrile

4-(1H-tetrazol-1-yl)benzonitrile

Cat. No.: B7880258
M. Wt: 171.16 g/mol
InChI Key: ABMSFLLXFJMTKA-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)benzonitrile is a compound that features a tetrazole ring attached to a benzonitrile moiety. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. The presence of the tetrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)benzonitrile typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is the cycloaddition reaction between benzonitrile and sodium azide, catalyzed by zinc salts in an aqueous environment . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.

Another approach involves the use of microwave-assisted reactions, where benzonitrile is reacted with sodium azide and triethylammonium chloride in a microwave reactor. This method offers the advantages of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)benzonitrile involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can inhibit enzymes or receptors, leading to various biological effects . The compound’s ability to form stable complexes with metals also contributes to its activity in biological systems .

Comparison with Similar Compounds

4-(1H-tetrazol-1-yl)benzonitrile can be compared with other nitrogen-rich heterocycles such as:

The uniqueness of this compound lies in its tetrazole ring, which provides a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications .

Properties

IUPAC Name

4-(tetrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSFLLXFJMTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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